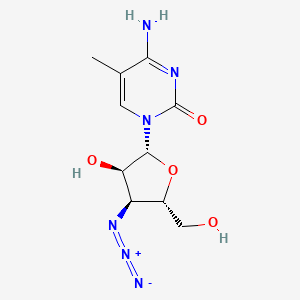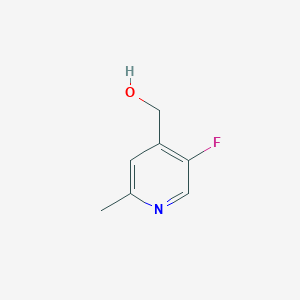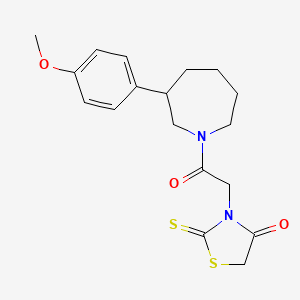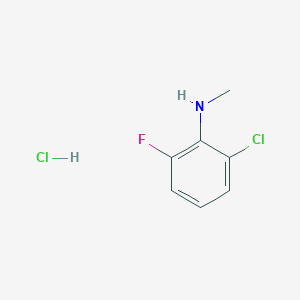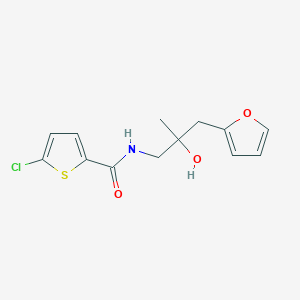
5-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as PNU-282987 and belongs to the class of compounds called partial agonists of α7 nicotinic acetylcholine receptors.
Scientific Research Applications
Antimicrobial and Antitubercular Activity
A significant application of derivatives of 5-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-2-carboxamide is in the field of antimicrobial and antitubercular therapy. Research has shown that certain derivatives exhibit potent activity against a variety of microbial strains. For instance, derivatives synthesized using the Gewald reaction demonstrated significant antimicrobial properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Additionally, novel derivatives specifically designed to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis, showed promising results as antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Antioxidant Activity
The compound and its derivatives also show potential in antioxidant applications. A study on novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant activities, with some compounds showing higher activity than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Influenza Virus Inhibition
In the fight against viral infections, derivatives of this compound have shown promising results. A study demonstrated the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus, marking them as potential therapeutic agents in viral outbreaks (Yongshi et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide Similar compounds have been found to interact with various proteins and receptors .
Mode of Action
The specific mode of action of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide It’s known that similar compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The biochemical pathways affected by 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide Similar compounds have been found to participate in various biochemical processes .
Result of Action
The molecular and cellular effects of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide Similar compounds have been found to possess various biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide Similar compounds are known to be stable under various conditions .
properties
IUPAC Name |
5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-13(17,7-9-3-2-6-18-9)8-15-12(16)10-4-5-11(14)19-10/h2-6,17H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZQWTKOAREWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(S2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

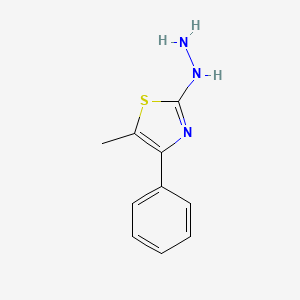
![3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2512611.png)

